chemical structure and properties of n-Allyl-4-bromobenzenesulfonamide
chemical structure and properties of n-Allyl-4-bromobenzenesulfonamide
Technical Whitepaper: N-Allyl-4-bromobenzenesulfonamide
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS 830-41-1) is a bifunctional organosulfur scaffold widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by the presence of an electrophilic aryl bromide and a nucleophilic/olefinic allyl sulfonamide moiety, this compound serves as a "linchpin" intermediate. It enables divergent synthetic pathways: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig), while the allyl group offers a handle for olefin metathesis (RCM, CM) or radical cyclizations. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | N-Allyl-4-bromobenzenesulfonamide |
| CAS Registry Number | 830-41-1 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–64 °C (Lit. 60–61 °C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, EtOAc; Insoluble in H₂O |
| pKa (Sulfonamide NH) | ~10.0 (Predicted) |
Spectroscopic Signature
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 7.66 (d, J = 8.6 Hz, 2H, Ar-H), 5.72 (ddt, J = 17.1, 10.2, 5.9 Hz, 1H, =CH-), 5.19 (dq, J = 17.1, 1.5 Hz, 1H, =CH₂ trans), 5.10 (dq, J = 10.2, 1.5 Hz, 1H, =CH₂ cis), 4.67 (t, br, 1H, NH), 3.62 (tt, J = 5.9, 1.5 Hz, 2H, N-CH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 139.8 (Cq), 132.7 (CH), 132.4 (CH), 128.7 (CH), 127.6 (Cq-Br), 117.9 (=CH₂), 45.7 (N-CH₂).
Synthetic Protocol (Standard Operating Procedure)
The most robust synthesis involves the nucleophilic sulfonylation of allylamine with 4-bromobenzenesulfonyl chloride. This protocol minimizes side reactions (e.g., bis-alkylation) by controlling stoichiometry and temperature.
Reaction Scheme: 4-Br-C₆H₄-SO₂Cl + H₂N-CH₂-CH=CH₂ + Et₃N → 4-Br-C₆H₄-SO₂-NH-CH₂-CH=CH₂ + Et₃N·HCl
Step-by-Step Methodology
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Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve allylamine (1.1 equiv, 11 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in DCM (20 mL) over 15–20 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 3:1).
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Workup:
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Quench with 1M HCl (30 mL) to neutralize excess amine.
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Separate the organic layer and wash sequentially with water (2 x 30 mL) and brine (30 mL).
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude off-white solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the target as colorless crystals (Yield: 85–95%).
Reactivity Profile & Functionalization
The structural versatility of N-Allyl-4-bromobenzenesulfonamide stems from its three distinct reactive sites.
Figure 1: Divergent synthetic pathways available for the N-Allyl-4-bromobenzenesulfonamide scaffold.
A. Olefin Metathesis (The Allyl Handle)
The terminal alkene is highly active in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) .
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Application: Synthesis of sultams or macrocyclic sulfonamides.
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Catalysts: Grubbs II or Hoveyda-Grubbs II are preferred due to the sulfonamide's potential coordination to Ru.
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Example: Reaction with methyl acrylate (CM) yields α,β-unsaturated esters.
B. Cross-Coupling (The Aryl Bromide)
The para-bromo substituent is an excellent partner for Palladium-catalyzed reactions.
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Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl sulfonamides (e.g., MMP inhibitors).
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Heck Reaction: Coupling with styrenes or acrylates.
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Halogen Exchange: Conversion to the iodo-derivative (using CuI/NaI) significantly enhances reactivity for difficult couplings.
C. N-Alkylation (The Acidic Nitrogen)
The sulfonamide proton (pKa ~10) allows for deprotonation by weak bases (K₂CO₃, Cs₂CO₃).
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Utility: Introduction of a second alkyl group to create tertiary sulfonamides, preventing N-H interference in subsequent metal-catalyzed steps.
Applications in Drug Discovery
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Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide derivatives are classic zinc-binding groups (ZBG) in MMP inhibitors. The N-allyl group serves as a hydrophobic probe for the S1' pocket, while the aryl bromide allows for library expansion via Suzuki coupling to optimize potency.
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Boronate Affinity Chromatography: The compound is a precursor to 4-(N-allylsulfamoyl)phenylboronic acid . The allyl group is immobilized onto silica or polymer supports via radical polymerization, creating stationary phases for the separation of glycoproteins and nucleotides.
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Anticancer Agents: Structural analogs (e.g., N-allyl-p-toluenesulfonamide) have shown activity in disrupting microtubule dynamics. The bromo-derivative serves as a more versatile analog for SAR (Structure-Activity Relationship) studies.
Safety & Handling
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Hazards:
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Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
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Sensitizer: Sulfonamides are known allergens; handle with care to avoid respiratory sensitization.
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Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere. Light sensitive (aryl bromide degradation over prolonged exposure).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to SOx and NOx generation).
References
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Synthesis & Crystallography: Eur. J. Chem.2020 , 11(3), 245–249. (Methodology adapted from N-allyl-N-benzyl analog). Link
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Boronate Affinity Phase Preparation: J. Chromatogr. A2008 , 1194(1), 82–89. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases." Link
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Cross-Metathesis Utility: Org. Lett.2003 , 5(23), 4333–4336. "Cross-Metathesis of Allyl Sulfonamides." Link
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Halogen Exchange/Coupling: J. Org. Chem.2002 , 67(15), 5394–5397. "Copper-Catalyzed Halogen Exchange in Aryl Halides." Link
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General Sulfonamide Properties: Chem. Rev.2010 , 110(6), 3743–3787. "Sulfonamides as Zinc Binding Groups." Link
